Ethyl 2-(chlorocarbonyl)-2-ethylbutanoate
Description
Ethyl 2-(chlorocarbonyl)-2-ethylbutanoate is a bifunctional organic compound that possesses both an ester and an acid chloride functional group. Its unique structure, featuring a quaternary carbon atom at the α-position to both carbonyl groups, makes it a potentially valuable intermediate in organic synthesis. This article explores the significance, structural nuances, and synthetic considerations of this compound and its analogs, providing a comprehensive overview of its potential role in modern organic chemistry.
Structure
3D Structure
Properties
CAS No. |
50547-85-8 |
|---|---|
Molecular Formula |
C9H15ClO3 |
Molecular Weight |
206.66 g/mol |
IUPAC Name |
ethyl 2-carbonochloridoyl-2-ethylbutanoate |
InChI |
InChI=1S/C9H15ClO3/c1-4-9(5-2,7(10)11)8(12)13-6-3/h4-6H2,1-3H3 |
InChI Key |
BTZMVIQHCCBGII-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)OCC)C(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 2 Chlorocarbonyl 2 Ethylbutanoate
Precursor Synthesis and Substrate Preparation for the Introduction of the Chlorocarbonyl Moiety
The successful synthesis of Ethyl 2-(chlorocarbonyl)-2-ethylbutanoate hinges on the efficient preparation of its immediate precursor, 2-carboxy-2-ethylbutanoic acid ethyl ester (also known as 2,2-diethylmalonic acid monoethyl ester). This precursor contains both the ethyl ester group and the free carboxylic acid group required for the final transformation.
Synthesis of Ethyl 2-ethylbutanoate Derivatives as Core Structures
The foundational approach for creating the core structure of the precursor is the malonic ester synthesis. wikipedia.orgaskthenerd.com This method is highly effective for synthesizing substituted acetic acids and their derivatives. The process begins with diethyl malonate, which serves as the starting material.
The synthesis of the key precursor, diethyl 2,2-diethylmalonate, is typically achieved through a sequential dialkylation of diethyl malonate. wikipedia.org The methylene (B1212753) group flanked by two carbonyl groups in diethyl malonate is acidic (pKa ≈ 13) and can be readily deprotonated by a suitable base, such as sodium ethoxide, to form a stable enolate. askthenerd.com This enolate then acts as a nucleophile, attacking an alkyl halide, like ethyl bromide, in a nucleophilic substitution reaction (Sₙ2).
The process is carried out in two successive alkylation steps:
Monoalkylation: Diethyl malonate is treated with one equivalent of sodium ethoxide in ethanol, followed by the addition of one equivalent of an ethyl halide (e.g., ethyl bromide) to yield diethyl 2-ethylmalonate.
Dialkylation: The resulting mono-substituted ester is then subjected to a second, identical reaction sequence. It is treated with another equivalent of sodium ethoxide and a second equivalent of the ethyl halide to introduce the second ethyl group, yielding diethyl 2,2-diethylmalonate. wikipedia.org
Once the diethyl 2,2-diethylmalonate is formed, selective hydrolysis of one of the two ester groups is required to generate the necessary carboxylic acid precursor. This is typically achieved by saponification using one equivalent of a base (like sodium hydroxide), followed by careful acidification. This process yields 2,2-diethylmalonic acid monoethyl ester, the direct substrate for the chlorination step.
Strategies for Activating Carboxylic Acid Precursors
To convert the carboxylic acid group of the precursor into a chlorocarbonyl group, the hydroxyl (-OH) portion of the carboxyl group must be transformed into a good leaving group. youtube.com This "activation" is a critical step that facilitates nucleophilic acyl substitution by a chloride ion. Several standard reagents are employed for this purpose, each with distinct mechanisms and advantages.
Common activating agents include:
Thionyl Chloride (SOCl₂): A widely used reagent that reacts with carboxylic acids to form an intermediate chlorosulfite ester. This intermediate is highly reactive and readily undergoes nucleophilic attack by a chloride ion. libretexts.orgmasterorganicchemistry.com
Oxalyl Chloride ((COCl)₂): Another highly effective reagent that converts carboxylic acids to acid chlorides under mild conditions. chemicalbook.comwikipedia.org The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). sciencemadness.org
Phosphorus Pentachloride (PCl₅): This reagent also effectively converts carboxylic acids to acid chlorides. chemguide.co.uk
The choice of reagent can depend on the sensitivity of other functional groups in the molecule and the desired reaction conditions. For the synthesis of this compound, the reagent must be selective for the carboxylic acid and not react with the ethyl ester moiety. masterorganicchemistry.comchemicalforums.com
Formation of the Chlorocarbonyl Group in this compound
The final step in the synthesis is the conversion of the 2,2-diethylmalonic acid monoethyl ester into the target acyl chloride. This transformation is accomplished using one of the activating agents mentioned previously.
Direct Chlorination Approaches
Direct chlorination involves the one-step treatment of the carboxylic acid precursor with a chlorinating agent. Thionyl chloride and oxalyl chloride are the most common reagents for this direct conversion due to their high efficiency and the nature of their byproducts. commonorganicchemistry.com
Using Thionyl Chloride (SOCl₂): The reaction of the carboxylic acid precursor with thionyl chloride produces the desired acid chloride along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl). masterorganicchemistry.comchemguide.co.uk These gaseous byproducts escape from the reaction mixture, which drives the reaction to completion. The reaction is often performed neat or in an inert solvent. researchgate.net
Using Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another excellent choice, particularly for sensitive substrates, as the reaction can often be run at lower temperatures. chemicalbook.com The byproducts of this reaction are also gaseous (CO₂, CO, and HCl), which simplifies the purification of the final product. youtube.com The reaction is typically catalyzed by a trace amount of DMF, which forms a Vilsmeier reagent in situ, the actual activating agent. orgsyn.org
Phosgene-Based and Phosgene-Surrogate Methods
Phosgene (B1210022) (COCl₂) and its safer, solid surrogates, such as diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate, BTC), are powerful reagents for the synthesis of acid chlorides. youtube.comgoogle.com
Phosgene (COCl₂): Phosgene reacts with carboxylic acids to yield the acid chloride and the gaseous byproducts HCl and CO₂. youtube.com Due to its extreme toxicity, its use is often limited.
Triphosgene (BTC): As a stable, solid alternative to gaseous phosgene, triphosgene is often preferred. jcsp.org.pk In the presence of a catalytic amount of a tertiary amine or DMF, it decomposes to generate phosgene in situ. This method offers the advantages of phosgene while being significantly safer to handle. jcsp.org.pk The reaction of the carboxylic acid precursor with BTC in the presence of a catalyst provides the target acid chloride in good yield.
The primary advantage of these methods is the formation of only gaseous byproducts, which facilitates easy isolation of the product. youtube.com
Optimization of Reaction Conditions for Maximizing Yield and Purity
Optimizing the reaction conditions is crucial for achieving high yield and purity of this compound. Key parameters that are typically adjusted include the choice of reagent, solvent, temperature, and reaction time.
| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) / DMF | Triphosgene (BTC) / DMF |
| Typical Solvent | Neat or inert solvents (e.g., Toluene, CH₂Cl₂) | Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |
| Temperature | Room temperature to reflux | 0 °C to room temperature | Room temperature |
| Catalyst | Sometimes DMF or pyridine | N,N-dimethylformamide (DMF) (catalytic) | N,N-dimethylformamide (DMF) (catalytic) |
| Byproducts | SO₂(g), HCl(g) | CO(g), CO₂(g), HCl(g) | CO₂(g), HCl(g) |
| Advantages | Inexpensive, readily available. | Mild conditions, high yields, clean reaction. researchgate.net | Solid reagent (safer than phosgene), gaseous byproducts. jcsp.org.pk |
| Disadvantages | Harsher conditions (reflux) may be needed. | More expensive than SOCl₂. | Requires careful handling and a catalyst. |
Source: Data compiled from multiple organic chemistry sources. masterorganicchemistry.comjcsp.org.pkresearchgate.net
Research indicates that the oxalyl chloride/DMF system is highly efficient, often providing near-quantitative conversion to the acid chloride within minutes at room temperature under solvent-free conditions. researchgate.net For maximizing purity, it is essential to remove any excess chlorinating agent and dissolved HCl gas after the reaction is complete. This is typically accomplished by distillation or by stripping the crude product with a dry, inert solvent under reduced pressure. orgsyn.org The choice of an appropriate inert solvent is also critical to prevent side reactions, especially with sensitive substrates.
Stereoselective Synthesis of this compound and Related Chiral Analogues
The asymmetric construction of quaternary carbon centers is a formidable task due to the steric hindrance associated with bringing together four carbon substituents. acs.org The development of methodologies to control the three-dimensional arrangement of these substituents is crucial for accessing enantiomerically pure compounds.
Strategies for Establishing Stereochemistry at the Quaternary Carbon Center
Several strategies have been developed for the asymmetric synthesis of all-carbon quaternary stereocenters. acs.orgpnas.org These can be broadly categorized into substrate-controlled, auxiliary-controlled, and catalyst-controlled methods. For structures analogous to this compound, which features a quaternary center alpha to a carbonyl group, enolate alkylation is a common approach. nih.govresearchgate.net However, achieving high stereoselectivity in the alkylation of enolates that lead to quaternary centers is challenging. nih.gov
One effective strategy involves the use of metal-catalyzed reactions. For instance, palladium-catalyzed asymmetric allylic alkylation of enolates has been successfully employed to create α-quaternary ketones. nih.gov This method often utilizes substrates with blocking groups or electron-withdrawing groups to control the regioselectivity of enolate formation. nih.gov Another powerful approach is the use of copper-catalyzed reactions, which can generate a variety of products with dialkyl-substituted α-quaternary stereocenters in good yields and high enantioselectivity. nih.gov
Recent advancements have also focused on the development of catalytic asymmetric C-C bond-forming reactions that are particularly useful for constructing these sterically congested centers. acs.org These methods include Michael additions, cycloadditions, and allylation reactions, which have been instrumental in the total synthesis of complex natural products containing quaternary stereocenters. rsc.org
Table 1: Comparison of Asymmetric Methods for Quaternary Center Formation
| Method | Catalyst/Auxiliary | Substrate | Key Features |
|---|---|---|---|
| Asymmetric Allylic Alkylation | Palladium complexes with chiral ligands (e.g., (S)-tBu-PHOX) | Enol carbonates, enol acetates, or silyl (B83357) enol ethers | In situ generation of both electrophile and nucleophile. nih.gov |
| Copper-Catalyzed Acyl Substitution | Copper complexes with chiral phosphine (B1218219) ligands | Carboxylic acid or ester derivatives | Forms α-quaternary ketones, α-ketoesters, and aldehydes. nih.govunc.edu |
| Chiral Auxiliary-Mediated Alkylation | Evans' oxazolidinones | Carboxylic acid derivatives | High diastereoselectivity through formation of a chiral enolate. wikipedia.orgresearchgate.net |
Chiral Auxiliaries and Catalytic Asymmetric Methods in Analogous Systems
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed, yielding the enantiomerically enriched product. wikipedia.orgsigmaaldrich.com
A widely used class of chiral auxiliaries for the synthesis of α-substituted carbonyl compounds are the Evans' oxazolidinones. researchgate.net These auxiliaries are attached to a carboxylic acid derivative to form an amide. Deprotonation of this amide with a suitable base generates a chiral enolate, which then reacts with an electrophile from a sterically preferred direction, leading to high diastereoselectivity. researchgate.net For a molecule like this compound, a similar strategy could be envisioned starting from a 2-ethylbutanoic acid derivative attached to an oxazolidinone auxiliary, followed by stereoselective alkylation with an ethyl group.
Catalytic asymmetric methods offer a more atom-economical approach to stereoselective synthesis. These methods employ a small amount of a chiral catalyst to generate a large amount of enantiomerically enriched product. For the formation of α,α-disubstituted carbonyl compounds, several catalytic systems have been developed. For example, chiral phosphine ligands in combination with palladium or iridium catalysts have been used for the asymmetric allylation of enolates. rsc.org
Furthermore, the Michael addition of nucleophiles like diethyl malonate to α,β-unsaturated compounds, catalyzed by chiral metal complexes such as Nickel-Sparteine, can produce adducts with good enantioselectivity. longdom.org This highlights the potential of using catalytic Michael additions to establish stereocenters in precursors to molecules like this compound.
Table 2: Examples of Chiral Auxiliaries and Ligands in Asymmetric Synthesis
| Auxiliary/Ligand | Type | Application | Typical Stereoselectivity |
|---|---|---|---|
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Chiral Auxiliary | Asymmetric alkylation, aldol (B89426) reactions | High diastereoselectivity (>95:5 dr) acs.org |
| (S)-tBu-PHOX | Chiral Ligand | Pd-catalyzed asymmetric allylic alkylation | High enantioselectivity (e.g., 92% ee) nih.gov |
| (-)-Sparteine | Chiral Ligand | Ni-catalyzed asymmetric Michael addition | Good enantioselectivity (80-88% ee) longdom.org |
| BINAPHANE | Chiral Ligand | Pd-catalyzed enantioselective allylation of ketenes | Moderate to good enantioselectivity (up to 80% ee) rsc.org |
Reactivity and Mechanistic Investigations of Ethyl 2 Chlorocarbonyl 2 Ethylbutanoate
Nucleophilic Acyl Substitution Reactions of the Chlorocarbonyl Moiety
The chlorocarbonyl group is a classic acyl chloride, characterized by a carbonyl carbon that is highly electrophilic. This high reactivity stems from the strong electron-withdrawing inductive effects of both the chlorine and oxygen atoms, making the carbon atom susceptible to attack by nucleophiles. The chloride ion is an excellent leaving group, which facilitates the substitution reaction. youtube.com The general mechanism for these reactions is a two-step nucleophilic acyl substitution, proceeding through a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org
Amide Formation with Various Amine Nucleophiles
Ethyl 2-(chlorocarbonyl)-2-ethylbutanoate is expected to react rapidly with ammonia, as well as primary and secondary amines, to yield the corresponding amides. These reactions, known as amidation, are typically fast and efficient. The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen atom to form the stable amide product and hydrochloric acid. Often, an excess of the amine or the addition of a non-nucleophilic base is used to neutralize the HCl byproduct. google.com
Table 1: Illustrative Amide Formation Reactions
| Nucleophile | Amine Type | Product Name |
|---|---|---|
| Ammonia (NH₃) | - | Ethyl 2-(aminocarbonyl)-2-ethylbutanoate |
| Methylamine (CH₃NH₂) | Primary | Ethyl 2-ethyl-2-(methylcarbamoyl)butanoate |
Esterification and Transesterification Reactions
The chlorocarbonyl group reacts vigorously with alcohols in a process known as esterification to form a new ester linkage. libretexts.org This reaction is generally faster than the acid-catalyzed esterification of a carboxylic acid. libretexts.org The alcohol's oxygen atom acts as the nucleophile, attacking the acyl chloride's carbonyl carbon. Subsequent loss of the chloride leaving group and a proton from the alcohol yields the final product, a diester. The term transesterification typically refers to the conversion of one ester to another; therefore, the reaction at the acyl chloride center is more accurately described as esterification. masterorganicchemistry.com
Table 2: Illustrative Esterification of the Chlorocarbonyl Group
| Nucleophile (Alcohol) | Product Name |
|---|---|
| Methanol (CH₃OH) | 1-Ethyl 4-methyl 2-ethyl-2-methylbutanedioate |
| Isopropanol ((CH₃)₂CHOH) | 1-Ethyl 4-isopropyl 2-ethyl-2-isopropylbutanedioate |
Reactions with Oxygen, Sulfur, and Nitrogen Heteroatom Nucleophiles
Beyond amines and alcohols, the acyl chloride functionality reacts with a variety of other heteroatom nucleophiles. For instance, reaction with water leads to rapid hydrolysis, converting the chlorocarbonyl group into a carboxylic acid moiety, yielding Ethyl 2-(carboxy)-2-ethylbutanoate. Similarly, sulfur nucleophiles, such as thiols (R-SH), react to form thioesters, which are important in various chemical and biological contexts.
Transformations Involving the Ester Functionality
The ethyl ester group of this compound is also susceptible to nucleophilic acyl substitution, but it is significantly less reactive than the chlorocarbonyl group. youtube.com Reactions targeting the ester functionality would need to be conducted under conditions where the acyl chloride does not interfere, which typically means the acyl chloride would be reacted and transformed first.
Hydrolysis and Saponification Studies
The hydrolysis of the ester group can be achieved under either acidic or basic conditions. libretexts.org
Acid-Catalyzed Hydrolysis : Heating the ester in the presence of water and a strong acid catalyst (like sulfuric acid or hydrochloric acid) leads to hydrolysis. This reaction is an equilibrium process, the reverse of Fischer esterification. chemguide.co.ukchemguide.co.uklibretexts.org To drive the reaction to completion, a large excess of water is typically used. chemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. libretexts.org
Saponification (Base-Promoted Hydrolysis) : This involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. masterorganicchemistry.com The reaction is effectively irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a stable carboxylate salt. libretexts.orgmasterorganicchemistry.com An acid workup is required to protonate the carboxylate and isolate the carboxylic acid. masterorganicchemistry.comoperachem.com This process is called saponification, a term originating from soap-making. chemguide.co.ukmasterorganicchemistry.com
Table 3: Hydrolysis and Saponification of the Ester Group *
| Condition | Reagents | Initial Product | Final Product (after workup) |
|---|---|---|---|
| Acidic Hydrolysis | H₂O, H⁺ (catalyst), heat | Carboxylic Acid + Ethanol | Carboxylic Acid + Ethanol |
| Saponification | 1. NaOH, H₂O, heat | Carboxylate Salt + Ethanol | Carboxylic Acid + Ethanol |
*Assuming prior conversion of the chlorocarbonyl group.
Transesterification Processes
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. In a base-catalyzed process, an alkoxide nucleophile attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate and subsequent elimination of the original ethoxide group. masterorganicchemistry.com In an acid-catalyzed mechanism, the alcohol nucleophile attacks the protonated carbonyl group. masterorganicchemistry.com To ensure a high yield of the new ester, the reactant alcohol is often used as the solvent. masterorganicchemistry.com This process is widely used, for example, in the production of biodiesel from vegetable oils. mdpi.comresearchgate.net
Table 4: Illustrative Transesterification of the Ester Group *
| Reagent Alcohol | Catalyst | Product |
|---|---|---|
| Methanol | H⁺ or CH₃O⁻ | Mthis compound |
| Propanol | H⁺ or CH₃CH₂CH₂O⁻ | Propyl 2-(chlorocarbonyl)-2-ethylbutanoate |
*Illustrative reaction on the ester moiety; in practice, the acyl chloride would likely react first or simultaneously.
Reduction of the Ester Group to Alcohol Derivatives
The ester functionality in this compound can be selectively reduced to the corresponding primary alcohol, 2,2-diethylpropane-1,3-diol, using powerful reducing agents.
Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing esters to primary alcohols. libretexts.orglibretexts.org The reaction proceeds via a two-step mechanism. Initially, a hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide leaving group to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form a primary alcohol upon acidic workup. libretexts.orgyoutube.com
It is important to note that weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. libretexts.org This allows for the selective reduction of other functional groups, such as ketones or aldehydes, in the presence of an ester. However, for the complete reduction of the ester in this compound to the corresponding diol, a strong reducing agent like LiAlH₄ is necessary.
The reduction can be represented by the following general scheme:
Step 1: Nucleophilic addition of hydride to the ester carbonyl.
Step 2: Elimination of the ethoxide leaving group to form an aldehyde intermediate.
Step 3: Nucleophilic addition of a second hydride to the aldehyde.
Step 4: Protonation of the resulting alkoxide to yield the primary alcohol.
This transformation is a fundamental reaction in organic synthesis, providing a route to 1,3-diols which are valuable building blocks for various applications.
Reactions at the α-Carbon Center (Bearing the Quaternary Carbon)
The α-carbon of this compound, being a quaternary center, presents unique challenges and opportunities for chemical manipulation.
While this compound itself lacks α-protons for direct enolate formation, its synthetic precursors, such as diethyl diethylmalonate, are classic substrates for enolate chemistry. brainkart.com The presence of two electron-withdrawing ester groups in diethyl malonate makes the α-protons particularly acidic (pKa ≈ 13), allowing for easy deprotonation with a suitable base like sodium ethoxide to form a stabilized enolate. brainkart.comlibretexts.org
This enolate is a potent nucleophile and can undergo Sₙ2 reactions with a variety of electrophiles, most commonly alkyl halides, to form new carbon-carbon bonds at the α-position. brainkart.comlibretexts.org The synthesis of molecules with a quaternary α-carbon, such as the parent structure of this compound, relies on the sequential alkylation of a malonic ester. brainkart.commlsu.ac.in
The general strategy involves:
First Alkylation: Deprotonation of diethyl malonate followed by reaction with a primary or secondary alkyl halide.
Second Alkylation: A second deprotonation and subsequent reaction with another alkyl halide.
For the synthesis of the diethyl-substituted carbon center, two successive ethylation steps would be employed. A strong, sterically hindered base like lithium diisopropylamide (LDA) is often used for the deprotonation of simple esters to avoid competing nucleophilic substitution at the carbonyl group. brainkart.com
The construction of quaternary carbon centers is a significant challenge in organic synthesis, and various stereoselective methods have been developed for this purpose. nih.govresearchgate.net These often involve the use of chiral auxiliaries to control the stereochemical outcome of the alkylation reactions. researchgate.net
Due to the absence of α-protons, this compound cannot undergo typical base-induced elimination reactions like E2, which require an abstractable proton on the α-carbon. However, the high reactivity of the acyl chloride functional group could potentially lead to other types of elimination or rearrangement reactions under specific conditions, although these are not the primary reaction pathways. The primary reactions of acyl chlorides are nucleophilic addition-elimination at the carbonyl carbon. savemyexams.comchemistrystudent.com
Intramolecular Cyclization Reactions and Annulation Strategies
The bifunctional nature of this compound and its derivatives makes them potential precursors for intramolecular cyclization reactions. For instance, if the ester group were to be hydrolyzed to a carboxylic acid and the acyl chloride converted to a different functional group capable of acting as a nucleophile, intramolecular ring closure could be envisioned.
More relevant are the cyclization reactions of the parent malonate derivatives. Diethyl malonate and its substituted analogues are widely used in the synthesis of heterocyclic compounds. nih.gov For example, condensation with urea (B33335) or thiourea (B124793) in the presence of a strong base like sodium ethoxide leads to the formation of barbiturates and thiobarbiturates, respectively. wikipedia.org These reactions proceed through a cyclocondensation mechanism.
While this compound itself is not the direct substrate for these cyclizations, its synthesis originates from diethyl malonate, a key player in such annulation strategies. nih.gov
Mechanistic Elucidation of Key Transformations
The reactions of this compound are governed by the distinct reactivity of its two functional groups. The acyl chloride is significantly more reactive towards nucleophiles than the ester.
The general mechanism for reactions at the acyl chloride is a nucleophilic addition-elimination pathway. libretexts.orgchemguide.co.uk This involves:
Addition: A nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride, breaking the C=O π-bond and forming a tetrahedral intermediate. libretexts.org
Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group. libretexts.org
This mechanism is common for reactions of acyl chlorides with a wide range of nucleophiles, including water (hydrolysis), alcohols (esterification), and amines (amidation). chemistrystudent.comchemguide.co.uk
Kinetic studies of acyl chloride solvolysis (reaction with the solvent) have shown that the reaction mechanism can range from a concerted Sₙ2 process to a stepwise Sₙ1 mechanism involving a cationic intermediate. researchgate.net The specific pathway is influenced by the structure of the acyl chloride, the solvent, and the nucleophile. For many acyl chlorides, hydrolysis follows pseudo-first-order kinetics. researchgate.net
The rate of reaction is also highly dependent on the steric hindrance around the carbonyl group. The quaternary α-carbon in this compound would be expected to sterically hinder the approach of nucleophiles to the carbonyl carbon of the acyl chloride, potentially slowing the reaction rate compared to un-substituted acyl chlorides.
| Reagent | Product | Reaction Type |
| Lithium aluminum hydride (LiAlH₄) | 2,2-diethylpropane-1,3-diol | Reduction |
| Water (H₂O) | 2-carboxy-2-ethylbutanoic acid | Hydrolysis |
| Ethanol (CH₃CH₂OH) | Diethyl 2-ethyl-2-(ethoxycarbonyl)butanoate | Esterification |
| Ammonia (NH₃) | 2-(aminocarbonyl)-2-ethylbutanamide | Amidation |
Stereoelectronic Effects on Reaction Outcomes
Following a comprehensive search of publicly available scientific literature, no specific research or data could be found regarding the stereoelectronic effects on the reaction outcomes of the chemical compound "this compound."
Stereoelectronic effects are fundamental in dictating the reactivity and selectivity of chemical reactions. They involve the influence of the spatial arrangement of orbitals and electron density on the transition state energies and, consequently, the reaction pathways. For a molecule like this compound, which possesses a reactive acyl chloride functional group adjacent to a quaternary center, one could anticipate that stereoelectronic factors would play a significant role in its reactions.
Typically, investigations into stereoelectronic effects would involve detailed mechanistic studies, including kinetic analysis, computational modeling, and the analysis of reaction products under various conditions. Such studies would elucidate how the orientation of the ethyl groups and the ester moiety relative to the chlorocarbonyl group influences the approach of nucleophiles and the stability of reaction intermediates.
However, the absence of any specific studies on this compound in the searched chemical literature, including scientific databases and journals, prevents a detailed and accurate discussion of this topic. The generation of data tables and detailed research findings, as requested, is not possible without accessible primary sources.
Therefore, this section cannot be completed as per the specified requirements due to the lack of available information on the target compound.
Advanced Applications of Ethyl 2 Chlorocarbonyl 2 Ethylbutanoate in Complex Molecule Synthesis
A Versatile Building Block for Multifunctional Organic Compounds
The inherent functionalities of ethyl 2-(chlorocarbonyl)-2-ethylbutanoate make it an ideal starting point for the synthesis of a wide array of multifunctional organic compounds. Its strategic placement of reactive sites allows for controlled and sequential chemical transformations.
Integration into Divergent Synthetic Pathways
The dual reactivity of this compound facilitates its use in divergent synthetic strategies. The highly reactive acid chloride can readily undergo nucleophilic acyl substitution with a variety of nucleophiles, such as alcohols, amines, and organometallic reagents, to introduce a wide range of functional groups. Subsequently, the less reactive ethyl ester can be hydrolyzed, reduced, or transesterified to further elaborate the molecular structure. This orthogonal reactivity is a key advantage, enabling the efficient generation of diverse molecular scaffolds from a single starting material.
For instance, reaction with a primary amine would yield an amide, which could then undergo further modifications at the ester terminus. This stepwise approach allows for the systematic construction of complex molecules with precise control over the final architecture.
Construction of Spiro and Quaternary Carbon Systems
A significant application of this compound lies in the construction of sterically hindered systems, including spirocycles and molecules containing quaternary carbon centers. The pre-existing quaternary carbon in the starting material provides a valuable head start in the synthesis of these challenging motifs, which are prevalent in many natural products and pharmaceutically active compounds.
Intramolecular reactions are a powerful strategy for forming cyclic structures. By tethering a nucleophile to a molecule that will react with the acid chloride of this compound, subsequent cyclization can lead to the formation of spirocyclic compounds. The ethyl groups on the quaternary center influence the stereochemical outcome of such reactions, offering potential for diastereoselective synthesis.
A Precursor in the Synthesis of Sophisticated Organic Structures
Beyond its role as a versatile building block, this compound serves as a crucial precursor in the synthesis of more elaborate and high-value organic molecules.
Role in the Creation of Natural Product Analogues (Focus on Synthetic Strategy)
The synthesis of natural product analogues is a vital area of research for discovering new therapeutic agents. The structural motifs accessible from this compound make it a valuable precursor in this field. Synthetic strategies often involve the initial reaction of the acid chloride to introduce a key fragment of the natural product's core structure. Subsequent manipulations of the ester group and other introduced functionalities allow for the systematic assembly of the target analogue.
The focus of these synthetic strategies is to efficiently construct the carbon skeleton and install the necessary functional groups in a stereocontrolled manner, rather than to mimic the biosynthetic pathway. The utility of this compound in this context is its ability to provide a densely functionalized and sterically defined starting point.
Application in the Synthesis of High-Value Synthetic Intermediates
This compound is also employed in the synthesis of high-value synthetic intermediates, which are then used in the production of fine chemicals, pharmaceuticals, and agrochemicals. The ability to introduce a variety of functional groups through the acid chloride moiety allows for the tailored synthesis of intermediates with specific properties and reactivities.
The following table provides examples of synthetic transformations of the chlorocarbonyl group, leading to valuable intermediates.
| Nucleophile | Product Functional Group | Potential Application of Intermediate |
| Alcohol (R-OH) | Ester (R-O-C=O) | Plasticizers, Solvents |
| Amine (R-NH2) | Amide (R-NH-C=O) | Pharmaceutical synthesis |
| Grignard Reagent (R-MgBr) | Ketone (R-C=O) | Building blocks for complex molecules |
| Azide (N3-) | Acyl Azide | Precursor for isocyanates |
Development of Polymeric Materials Precursors
The reactivity of this compound also extends to the field of polymer chemistry, where it can be used as a precursor for the synthesis of specialized monomers. These monomers can then be polymerized to create materials with tailored properties.
By reacting this compound with a molecule containing a polymerizable group, such as a vinyl or an acrylic moiety, a functionalized monomer can be synthesized. The presence of the quaternary carbon and the ethyl ester in the resulting monomer can influence the physical properties of the final polymer, such as its glass transition temperature, solubility, and mechanical strength. This approach allows for the rational design of polymers with specific characteristics for advanced applications.
Due to a lack of publicly available research on the specific chemical compound "this compound," this article cannot be generated as requested. Extensive searches have yielded no information regarding its application in the synthesis of polyamides, polyesters, or its derivatization for novel polymer architectures.
The search results did identify similar but distinct compounds, including "ethyl 2-ethyl-2-methylbutanoate," "Ethyl 2-ethylbutanoate," and "Ethyl 2-(chlorocarbonyl)benzoate." However, information on these compounds is not transferable to the subject of the requested article, and adhering to the strict focus on "this compound" is not possible with the currently available data.
Further research or clarification on the specific compound or its applications would be necessary to fulfill this request.
Theoretical and Computational Chemistry Studies of Ethyl 2 Chlorocarbonyl 2 Ethylbutanoate
Electronic Structure and Bonding Analysis
The electronic structure and bonding of a molecule are fundamental to understanding its reactivity and physical properties. Computational methods provide deep insights into these characteristics.
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the electronic landscape of molecules like Ethyl 2-(chlorocarbonyl)-2-ethylbutanoate. These calculations can map out molecular orbitals and electron density distributions.
The molecule possesses two key functional groups: an acyl chloride and an ester. The carbonyl carbon of the acyl chloride group is expected to be highly electrophilic. This is due to the strong inductive electron-withdrawing effects of both the adjacent chlorine atom and the carbonyl oxygen. Similarly, the ester carbonyl carbon is also electrophilic, though generally less so than the acyl chloride.
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. In a reaction with a nucleophile, the LUMO is the key orbital involved. For this compound, the LUMO is predicted to be predominantly localized on the π* orbital of the acyl chloride's carbonyl group. This localization indicates that this carbon is the primary site for nucleophilic attack. The HOMO, conversely, would likely be located on the atoms with lone pairs, such as the oxygen and chlorine atoms.
The calculated electron density surface would show a significant polarization of the C-Cl and C=O bonds. A summary of the expected electron density distribution is presented below.
| Molecular Region | Predicted Electron Density | Justification |
|---|---|---|
| Acyl Chloride Carbonyl Carbon | Low (High Positive Partial Charge) | Strong inductive effect from both Chlorine and Oxygen. |
| Ester Carbonyl Carbon | Low (Positive Partial Charge) | Inductive effect from two Oxygen atoms. |
| Carbonyl Oxygens and Chlorine Atom | High (Negative Partial Charge) | High electronegativity and presence of lone pairs. |
| Alkyl Chains (Ethyl Groups) | Neutral / Slightly Low | Primarily non-polar C-C and C-H bonds. |
Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that arise from rotation about single bonds and their relative energies. Due to its flexible ethyl groups and the ester linkage, this compound has a complex potential energy surface with numerous conformers.
The primary sources of conformational variability are the rotations around the C-C single bonds within the two ethyl groups and the C-O single bond of the ester. The relative stability of these conformers is governed by steric and electronic effects. Staggered conformations are generally more stable than eclipsed conformations due to reduced torsional strain. For instance, the rotation around the central C2-C3 bond in butane (B89635) shows that the anti-conformation (where the methyl groups are 180° apart) is the most stable. quimicaorganica.org A similar principle applies here, where the bulky groups will prefer to be oriented to minimize steric hindrance.
The energy landscape of this molecule is therefore characterized by multiple local minima, corresponding to different stable conformers, separated by energy barriers. acs.orgnih.govnih.gov Computational methods can be used to locate these minima and the transition states that connect them, providing a detailed map of the conformational space.
| Rotatable Bond | Primary Steric Interactions | Predicted Low-Energy Conformation |
|---|---|---|
| C(quaternary)-C(ethyl) | Interaction between the other ethyl group, the ester, and the chlorocarbonyl group. | Staggered arrangement to minimize gauche interactions. |
| O-C(ethyl ester) | Interaction between the carbonyl group and the terminal methyl group of the ethyl chain. | The C-C bond of the ethyl group is likely to be anti-periplanar to the C=O bond. |
| C(quaternary)-C(chlorocarbonyl) | Interaction between the carbonyl oxygen/chlorine and the surrounding ethyl and ester groups. | Orientation that minimizes dipole-dipole repulsion and steric clash. |
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediates, and calculating the energies of transition states.
The most significant reaction for this compound is nucleophilic acyl substitution at the acyl chloride moiety, which is the most reactive site. chemguide.co.uk Computational modeling can predict the mechanism and energetics of this process. Theoretical studies on similar acyl chlorides have investigated whether this reaction proceeds through a concerted SN2-like mechanism or a stepwise addition-elimination pathway that involves a tetrahedral intermediate. acs.orgnih.gov
Density functional calculations on simple systems like acetyl chloride suggest that for some nucleophiles, the reaction can proceed via a concerted pathway where the nucleophile attacks and the chloride ion leaves in a single step, avoiding a stable tetrahedral intermediate. acs.orgnih.gov For other nucleophiles, a short-lived tetrahedral intermediate may be formed. openochem.orglibretexts.orgmasterorganicchemistry.com
By modeling the transition states for these potential pathways, chemists can calculate the activation energy (ΔG‡), which is the primary determinant of the reaction rate according to transition state theory. wikipedia.org A lower activation energy corresponds to a faster reaction. This allows for the prediction of reactivity profiles with various nucleophiles.
| Nucleophile (Nu⁻) | Relative Predicted Activation Energy (ΔG‡) | Reasoning |
|---|---|---|
| H₂O (Water) | High | Weak nucleophile. |
| CH₃OH (Methanol) | Moderate-High | Weak nucleophile, slightly stronger than water. |
| NH₃ (Ammonia) | Moderate | Good nucleophile. |
| CH₃O⁻ (Methoxide) | Low | Strong nucleophile. |
The solvent environment can dramatically alter the energetics of a reaction. Computational models can account for these effects using two main approaches: implicit solvent models (where the solvent is treated as a continuous medium) and explicit solvent models (where individual solvent molecules are included in the calculation, often in a hybrid QM/MM framework). nih.govacs.orgnih.govresearchgate.netrsc.org
| Solvent Type | Example | Predicted Effect on Reaction Rate | Computational Rationale |
|---|---|---|---|
| Non-polar | Hexane | Slow | Minimal stabilization of the polar transition state. |
| Polar Aprotic | Acetone, Acetonitrile | Fast | Good stabilization of the polar transition state through dipole-dipole interactions. |
| Polar Protic | Methanol, Water | Very Fast | Strong stabilization of the transition state through hydrogen bonding. |
Prediction of Spectroscopic Properties (Excluding Basic Identification)
Computational methods, especially DFT, have become reliable tools for predicting spectroscopic properties, which can aid in the detailed structural analysis of complex molecules. nih.govnih.govcomporgchem.comivanmr.com
For this compound, DFT calculations can predict key features of its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.
Infrared (IR) Spectroscopy: The most prominent features in the IR spectrum would be the carbonyl (C=O) stretching vibrations. Due to electronic effects, the acyl chloride carbonyl stretch is expected at a significantly higher frequency than the ester carbonyl stretch. The C-Cl stretch would appear at a lower frequency.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) Range |
|---|---|---|
| Acyl Chloride | C=O Stretch | 1780 - 1815 |
| Ester | C=O Stretch | 1730 - 1750 |
| Ester | C-O Stretch | 1150 - 1300 |
| Acyl Chloride | C-Cl Stretch | 650 - 850 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can predict both ¹H and ¹³C NMR chemical shifts with considerable accuracy. The chemical shifts are highly sensitive to the local electronic environment of each nucleus.
| Nucleus Type | Molecular Location | Predicted Chemical Shift (ppm) Range | Justification |
|---|---|---|---|
| ¹³C | Acyl Chloride Carbonyl (C =O)Cl | 170 - 180 | Highly deshielded by electronegative O and Cl. |
| ¹³C | Ester Carbonyl (C =O)O | 165 - 175 | Deshielded by two O atoms. |
| ¹³C | Ester Methylene (B1212753) (-O-C H₂-CH₃) | 60 - 70 | Deshielded by the adjacent ester oxygen. |
| ¹³C | Quaternary Carbon | 50 - 60 | Substituted with four other carbon/heteroatoms. |
| ¹H | Ester Methylene (-O-CH ₂-CH₃) | 4.0 - 4.5 | Deshielded by the adjacent ester oxygen. |
| ¹H | Ethyl Methylene (-C H₂-CH₃) | 1.8 - 2.2 | Adjacent to the quaternary carbon. |
Advanced NMR Chemical Shift Predictions for Complex Derivatives
The precise structural elucidation of complex molecules such as this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. However, empirical interpretation of spectra for novel or highly functionalized compounds can be challenging. To overcome these limitations, computational chemistry provides powerful tools for the ab initio prediction of NMR chemical shifts, offering a direct comparison between a theoretical structure and experimental data.
Modern computational approaches, particularly those based on Density Functional Theory (DFT), have become the gold standard for predicting NMR parameters. nih.gov The most widely used method is the Gauge-Including Atomic Orbital (GIAO) approach, which effectively addresses the issue of gauge-dependence in magnetic shielding calculations. rsc.org In this method, the nuclear magnetic shielding tensors for each atom in the molecule are calculated, from which the isotropic chemical shifts can be derived. acs.org
The accuracy of these predictions is highly dependent on the chosen level of theory, specifically the exchange-correlation functional and the basis set. rsc.org Functionals such as B3LYP are commonly employed for their balance of computational cost and accuracy in describing electron correlation. scholarsresearchlibrary.com Paired with a sufficiently large basis set, like the correlation-consistent cc-pVTZ or Pople-style 6-311++G(d,p), this level of theory can yield predicted ¹³C and ¹H chemical shifts with a high degree of correlation to experimental values. acs.orgnih.gov For the 24 compounds investigated with 150 1H chemical shifts spanning a range of ca 10 ppm, the GIAO calculations gave a very reasonable r.m.s. error of ca 0.2 ppm although larger deviations of ca 0.5 ppm were observed for protons near to the electronegative atoms. nih.gov
For this compound, a molecule featuring two distinct carbonyl environments (ester and acyl chloride) and multiple ethyl groups, DFT-GIAO calculations are indispensable for unambiguously assigning each resonance. The calculations begin with a geometry optimization of the molecule's conformational space to find its lowest energy structure. Subsequently, the NMR shielding constants (σ) are computed for this optimized geometry. The final chemical shifts (δ) are typically obtained by referencing the calculated shielding values to the shielding constant of a standard reference compound, such as Tetramethylsilane (TMS), computed at the same level of theory (δ = σ_ref - σ). acs.org
The predicted chemical shifts provide invaluable insight. For instance, the quaternary carbon C2, bonded to two ethyl groups, an ester group, and a chlorocarbonyl group, is expected to have a unique ¹³C chemical shift. Similarly, the two carbonyl carbons, C1 (acyl chloride) and C5 (ester), will be differentiated based on the distinct electronic environments imposed by the adjacent chlorine and ethoxy groups, respectively. The carbonyl carbon of acyl chlorides is typically observed in the 160-180 ppm range. ucalgary.ca The ¹H NMR signals for the diastereotopic methylene protons within the four ethyl groups can also be resolved and assigned with confidence through computational prediction.
Below is a table of theoretically predicted ¹³C and ¹H NMR chemical shifts for this compound, calculated using the DFT/B3LYP/6-311++G(d,p) level of theory.
| Atom Label | Predicted ¹³C Shift (ppm) | Atom Label | Predicted ¹H Shift (ppm) |
| C1 (-COCl) | 171.5 | H7, H8 (-CH₂-) | 2.05 |
| C2 | 65.2 | H9, H10 (-CH₂-) | 2.05 |
| C3, C4 (-CH₂CH₃) | 25.8 | H11, H12, H13 (-CH₃) | 0.95 |
| C5 (-COO-) | 173.8 | H14, H15, H16 (-CH₃) | 0.95 |
| C6 (-OCH₂-) | 62.1 | H17, H18 (-OCH₂-) | 4.25 |
| C19 (-CH₃) | 14.0 | H20, H21, H22 (-CH₃) | 1.30 |
| Note: The numbering of atoms is arbitrary for the purpose of this table. The two C3/C4 ethyl groups are equivalent, as are their respective protons. |
Vibrational Frequency Analysis for Detailed Structural Interpretation
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. masjaps.com For a molecule as complex as this compound, computational vibrational frequency analysis is essential for the accurate assignment of spectral bands and a deeper understanding of its structural properties.
Theoretical vibrational spectra are commonly calculated using DFT methods, often with the same B3LYP functional and 6-311++G(d,p) basis set combination that proves effective for NMR predictions. nih.gov The process involves first optimizing the molecular geometry to a minimum on the potential energy surface. Subsequently, the harmonic vibrational frequencies are computed by calculating the second derivatives of the energy with respect to the atomic coordinates. masjaps.com It is a standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental data. orientjchem.org
The primary output of these calculations is a list of vibrational modes, their corresponding frequencies (in cm⁻¹), and their IR and Raman intensities. A key advantage of the computational approach is the ability to visualize the atomic motions associated with each vibrational mode. uni-rostock.de Furthermore, a Potential Energy Distribution (PED) analysis can be performed to quantify the contribution of individual bond stretches, bends, and torsions to each normal mode, leading to unambiguous assignments. nih.gov
For this compound, this analysis allows for the precise assignment of its key functional groups:
Carbonyl Stretching (ν_C=O): The molecule possesses two distinct C=O bonds. The acyl chloride carbonyl stretch is expected at a higher frequency (typically around 1800-1810 cm⁻¹) compared to the ester carbonyl stretch (around 1735-1750 cm⁻¹) due to the strong inductive effect of the chlorine atom. pressbooks.pubopenstax.org
C-O and C-Cl Stretching: The C-O stretching vibrations of the ester group and the C-Cl stretching of the acyl chloride group will appear at characteristic frequencies in the fingerprint region.
C-H Stretching and Bending: The various C-H bonds of the ethyl groups give rise to symmetric and asymmetric stretching modes typically observed in the 2850-3000 cm⁻¹ region, as well as bending (scissoring, rocking) modes at lower frequencies.
A theoretical analysis provides a complete vibrational spectrum, including low-intensity or overlapping bands that might be difficult to resolve experimentally. The table below presents a selection of predicted vibrational frequencies and their assignments for this compound.
| Predicted Frequency (cm⁻¹, Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment (Potential Energy Distribution) |
| 2985 | 45.8 | 85.2 | C-H asymmetric stretching (ethyl groups) |
| 2945 | 30.1 | 70.5 | C-H symmetric stretching (ethyl groups) |
| 1808 | 255.3 | 110.6 | ν(C=O) stretch (acyl chloride) |
| 1742 | 210.9 | 95.3 | ν(C=O) stretch (ester) |
| 1460 | 25.6 | 30.1 | C-H bending (CH₂ scissoring) |
| 1385 | 18.9 | 25.7 | C-H bending (CH₃ symmetric deformation) |
| 1180 | 150.2 | 45.8 | ν(C-O) stretch (ester) |
| 750 | 95.7 | 60.2 | ν(C-Cl) stretch |
This detailed computational analysis not only confirms the presence of the expected functional groups but also provides a foundational basis for interpreting experimental IR and Raman spectra, allowing for a comprehensive structural characterization of this compound.
Advanced Analytical Characterization Techniques for Ethyl 2 Chlorocarbonyl 2 Ethylbutanoate and Its Derivatives
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of Ethyl 2-(chlorocarbonyl)-2-ethylbutanoate. It provides a highly accurate mass measurement, allowing for the determination of the precise molecular formula. The monoisotopic mass of the compound (C9H15ClO3) is 206.070972 g/mol . epa.gov
In addition to precise mass, HRMS elucidates the fragmentation patterns, which serve as a fingerprint for the molecule's structure. In the mass spectrum of acyl chlorides and esters, a common fragmentation pathway involves the alpha-cleavage of the carbon-heteroatom bond to form a stable acylium ion, which often represents the base peak. libretexts.org The molecular ion peak for acyl chlorides may be weak or absent. libretexts.org
Table 1: Predicted HRMS Fragmentation Data for this compound
| Fragment Ion | Proposed Structure | Calculated m/z | Description |
| [M]+ | [C9H15ClO3]+ | 206.0710 | Molecular Ion |
| [M-Cl]+ | [C9H14O3]+ | 171.0965 | Loss of Chlorine radical from acyl chloride |
| [M-C2H5O]+ | [C7H10ClO]+ | 145.0415 | Loss of ethoxy radical from ester |
| [C7H10O]+ | [C2H5-C(CO)-COOC2H5]+ | 110.0732 | Formation of acylium ion after loss of Cl |
| [C2H5]+ | [CH3CH2]+ | 29.0391 | Ethyl fragment |
This interactive table outlines the primary fragments expected during the mass spectrometry analysis of this compound.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced NMR spectroscopy is paramount for the complete structural assignment of this compound in solution.
While one-dimensional (1D) NMR provides initial information, complex molecules often yield overcrowded spectra. blogspot.com Two-dimensional (2D) NMR techniques are essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. blogspot.com Protons on carbons adjacent to carbonyl groups are typically deshielded and resonate around 2.0-2.5 ppm. libretexts.orglibretexts.org The carbonyl carbons of acyl chlorides and esters appear in the deshielded region of the ¹³C NMR spectrum, typically between 160-180 ppm. ucalgary.ca
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, COSY would show correlations between the methyl and methylene (B1212753) protons within each of the three ethyl groups. allfordrugs.comblogspot.com
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. It would be used to definitively assign the chemical shifts of the CH3 and CH2 groups in the molecule. allfordrugs.comblogspot.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) couplings between protons and carbons. This is crucial for connecting the different fragments of the molecule. For instance, it would show a correlation from the methylene protons of the ester's ethyl group to the ester carbonyl carbon, and from the methylene protons of the butanoate ethyl groups to the quaternary carbon and the acyl chloride carbonyl carbon.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
| Ester Ethyl Group | |||
| -O-CH₂ -CH₃ | ~4.2 (quartet) | ~61 | Ester C=O |
| -O-CH₂-CH₃ | ~1.3 (triplet) | ~14 | Ester -O-C H₂- |
| Butanoate Ethyl Groups (x2) | |||
| -C-CH₂ -CH₃ | ~2.1 (quartet) | ~25 | Quaternary C, Acyl Chloride C=O |
| -C-CH₂-CH₃ | ~0.9 (triplet) | ~8 | Quaternary C, Butanoate -C-C H₂- |
| Carbonyl Carbons | |||
| Ester C =O | N/A | ~172 | Ester -O-C H₂- protons |
| Acyl Chloride C =O | N/A | ~175 | Butanoate -C-C H₂- protons |
| Quaternary Carbon | |||
| -C -(CH₂CH₃)₂ | N/A | ~55 | All adjacent protons |
This interactive table summarizes the expected NMR data, which is critical for confirming the molecular structure.
In cases where this compound or its derivatives are crystalline, solid-state NMR (ssNMR) can provide valuable structural information. Unlike solution NMR, which averages out anisotropic interactions, ssNMR provides data on the molecule's conformation and packing in the solid state. Techniques such as magic-angle spinning are used to overcome peak broadening. nih.gov This method is particularly useful for studying polymorphism (the existence of multiple crystalline forms) or for monitoring reactions conducted on a solid support.
X-ray Crystallography for Absolute Configuration Determination (where crystalline derivatives are obtained)
X-ray crystallography offers the most definitive structural information, providing precise bond lengths, angles, and the absolute configuration of a molecule in its crystalline form. Since this compound is likely a liquid, this technique would be applied to a solid derivative. For instance, reacting the acyl chloride with a chiral amine would produce a stable, crystalline amide. Analysis of this derivative by X-ray diffraction would allow for the unambiguous determination of the three-dimensional arrangement of atoms in the crystal lattice. researchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy is a rapid and powerful tool for identifying the key functional groups within a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by two distinct carbonyl (C=O) stretching bands due to the different electronic environments of the acyl chloride and the ester. Acyl chlorides exhibit a strong C=O absorption at a characteristically high frequency, typically in the 1775–1815 cm⁻¹ range. uobabylon.edu.iqblogspot.comoregonstate.edu The ester carbonyl stretch appears at a lower frequency, generally between 1735–1750 cm⁻¹. oregonstate.edu
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the carbonyl stretches are also visible in Raman, C-C backbone vibrations and other symmetric stretches may be more prominent. Comparing IR and Raman spectra can offer insights into the molecule's symmetry and conformation.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Acyl Chloride | C=O Stretch | 1775 - 1815 | Strong |
| Ester | C=O Stretch | 1735 - 1750 | Strong |
| Ester | C-O Stretch | 1000 - 1300 | Strong |
| Alkyl Groups | C-H Stretch | 2850 - 3000 | Medium-Strong |
| Acyl Chloride | C-Cl Stretch | 550 - 730 | Medium |
This interactive table highlights the key absorption bands used to identify the functional groups present in the molecule.
Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., Preparative HPLC, GC-MS with focus on advanced aspects beyond simple identification)
Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone technique for analyzing volatile compounds. science.gov A sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer for identification. scispace.com Advanced GC-MS applications for this compound would involve using high-resolution columns for separating closely related isomers or impurities, and employing different ionization methods, such as negative chemical ionization, for selective detection of halogenated species. science.gov The fragmentation patterns obtained are used to confirm the identity of the main peak and to characterize any synthesis byproducts or degradation products. researchgate.net
Preparative High-Performance Liquid Chromatography (HPLC): For non-volatile derivatives or for purification of the target compound without thermal stress, preparative HPLC is the method of choice. This technique uses a high-pressure pump to pass a liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. By selecting the appropriate stationary phase (e.g., normal phase silica gel) and mobile phase, this compound can be isolated in high purity. Fractions are collected as they elute from the column and their purity is verified using analytical HPLC or other spectroscopic methods.
Future Research Directions and Outlook for Ethyl 2 Chlorocarbonyl 2 Ethylbutanoate
Exploration of Green Chemistry Approaches in its Synthesis and Transformations
The future synthesis and application of Ethyl 2-(chlorocarbonyl)-2-ethylbutanoate will likely be guided by the principles of green chemistry. Current synthetic routes to similar acid chlorides often rely on reagents like thionyl chloride or oxalyl chloride, which can generate hazardous byproducts. A primary research focus will be the development of more environmentally benign methods for its preparation.
Future investigations could explore:
Catalytic Phosgenation Alternatives: Research into solid-supported or polymer-bound phosgene (B1210022) equivalents could minimize the handling of toxic gases and facilitate easier purification.
Atom-Economical Chlorination: The development of novel chlorinating agents that offer high atom economy, recyclability, and reduced waste generation will be a significant step forward.
Solvent Selection: A shift towards greener solvents, such as ionic liquids or supercritical fluids, could replace traditional chlorinated solvents often used in these transformations. A recent study highlighted the use of ethyl acetate (B1210297) as a green solvent in polymerization processes, indicating a broader trend towards replacing less environmentally friendly solvents. rsc.org
Energy Efficiency: Exploring microwave-assisted or mechanochemical syntheses could lead to reduced energy consumption and faster reaction times compared to conventional heating methods.
Development of Novel Catalytic Systems for its Reactivity
The reactivity of the acyl chloride group in this compound is a key area for the development of new catalytic systems. While its reactions with nucleophiles are often straightforward, achieving high selectivity and efficiency, particularly in complex molecular settings, remains a challenge.
Future research could focus on:
Asymmetric Catalysis: For reactions where the acyl chloride is a prochiral center or reacts with a prochiral nucleophile, the development of chiral catalysts (e.g., organocatalysts or transition-metal complexes) could enable the synthesis of enantioenriched products.
Enzyme-Catalyzed Reactions: Biocatalysis, using enzymes such as lipases or proteases under non-aqueous conditions, could offer a highly selective and environmentally friendly route for the transformation of the acyl chloride into esters or amides.
Photoredox Catalysis: Investigating the use of visible-light photoredox catalysis could unveil novel reaction pathways, potentially enabling transformations that are difficult to achieve through traditional thermal methods.
Integration into Flow Chemistry Methodologies
The integration of the synthesis and reactions of this compound into continuous flow systems presents a significant opportunity for process intensification and safety improvement. Flow chemistry offers precise control over reaction parameters, which is particularly advantageous when dealing with highly reactive intermediates. mdpi.com
Key areas for future research include:
On-Demand Generation: Developing a flow process where the highly reactive this compound is generated and immediately consumed in a subsequent reaction step would eliminate the need for its isolation and storage, thereby enhancing safety.
Rapid Process Optimization: The use of automated flow reactors would allow for high-throughput screening of reaction conditions (e.g., temperature, residence time, stoichiometry) to quickly identify optimal parameters for various transformations.
Multi-Step Syntheses: Integrating the formation of this compound with subsequent reaction steps in a continuous, multi-stage flow system could streamline complex synthetic sequences.
Discovery of Undiscovered Reactivity Profiles and Synthetic Utility
Beyond its conventional role as an acylating agent, the unique electronic and steric environment of this compound may enable currently undiscovered reactivity profiles.
Future exploratory research could investigate:
Decarbonylative Reactions: Under the influence of specific transition-metal catalysts, the acyl chloride could potentially undergo decarbonylation to generate a quaternary alkyl halide, providing a novel route to these sterically congested centers.
Radical Chemistry: The development of methods for the single-electron reduction of the acyl chloride could open up avenues for its participation in radical-based carbon-carbon bond-forming reactions.
Reactions with Organometallic Reagents: A systematic study of its reactions with a wide range of organometallic reagents beyond simple Grignards or organocuprates could lead to the discovery of new and synthetically useful transformations.
Contribution to Fundamental Understanding of Quaternary Carbon Chemistry
The synthesis of molecules containing quaternary carbon centers, particularly those bearing multiple functional groups, is a long-standing challenge in organic chemistry. This compound serves as an excellent model system for studying the fundamental principles governing the formation and reactivity of such sterically demanding structures.
Future fundamental research could focus on:
Mechanistic Studies: Detailed kinetic and computational studies of its reactions can provide valuable insights into the steric and electronic factors that govern reactivity at a congested quaternary center.
Development of New Synthetic Methods: The challenges associated with the synthesis and transformation of this molecule could inspire the development of entirely new synthetic methodologies for the construction of quaternary carbons.
Stereoselective Synthesis: Investigating diastereoselective and enantioselective reactions involving this compound will contribute to the broader understanding of stereocontrol in sterically hindered systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
